molecular formula C5H6F6O3S B1417946 4,4,4-Trifluorobutyl trifluoromethanesulfonate CAS No. 885275-65-0

4,4,4-Trifluorobutyl trifluoromethanesulfonate

Cat. No.: B1417946
CAS No.: 885275-65-0
M. Wt: 260.16 g/mol
InChI Key: RBNDTPRHAUMXNY-UHFFFAOYSA-N
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Description

4,4,4-Trifluorobutyl trifluoromethanesulfonate is a chemical compound with the molecular formula C5H6F6O3S and a molecular weight of 260.15 g/mol . It is characterized by the presence of both trifluoromethyl and trifluoromethanesulfonate groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluorobutyl trifluoromethanesulfonate typically involves the reaction of 4,4,4-trifluorobutanol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen fluoride generated during the process . The reaction conditions often include low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluorobutyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions often involve solvents like dichloromethane or tetrahydrofuran and may require catalysts or additional bases to facilitate the reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of nucleophile used. For example, reactions with amines yield trifluorobutyl amines, while reactions with thiols produce trifluorobutyl thioethers .

Mechanism of Action

The mechanism of action of 4,4,4-Trifluorobutyl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is highly electron-withdrawing, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to form new carbon-fluorine bonds .

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Trifluorobutyl methanesulfonate
  • 4,4,4-Trifluorobutyl p-toluenesulfonate
  • 4,4,4-Trifluorobutyl benzenesulfonate

Uniqueness

4,4,4-Trifluorobutyl trifluoromethanesulfonate is unique due to the presence of both trifluoromethyl and trifluoromethanesulfonate groups, which impart distinct chemical properties such as high reactivity and stability. This makes it particularly useful in applications requiring robust and reactive intermediates .

Properties

IUPAC Name

4,4,4-trifluorobutyl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F6O3S/c6-4(7,8)2-1-3-14-15(12,13)5(9,10)11/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNDTPRHAUMXNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)F)COS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101218477
Record name 4,4,4-Trifluorobutyl 1,1,1-trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101218477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885275-65-0
Record name 4,4,4-Trifluorobutyl 1,1,1-trifluoromethanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885275-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,4-Trifluorobutyl 1,1,1-trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101218477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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